molecular formula C8H6ClNO4 B1418836 4-Chloro-6-(methoxycarbonyl)picolinic acid CAS No. 293294-71-0

4-Chloro-6-(methoxycarbonyl)picolinic acid

Cat. No.: B1418836
CAS No.: 293294-71-0
M. Wt: 215.59 g/mol
InChI Key: BIFNEYJNQSZEFT-UHFFFAOYSA-N
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Description

4-Chloro-6-(methoxycarbonyl)picolinic acid (CAS: 293294-71-0) is a pyridinecarboxylic acid derivative with the molecular formula C₈H₆ClNO₄ and a molecular weight of 215.59 g/mol . Structurally, it features a chlorine substituent at the 4-position and a methoxycarbonyl group (-COOCH₃) at the 6-position of the pyridine ring. This compound is primarily utilized in organic synthesis as a building block for pharmaceuticals, agrochemicals, and supramolecular architectures. For example, it has been employed in the synthesis of foldamers and self-assembled aromatic systems . Its reactivity is influenced by the electron-withdrawing chloro and ester groups, which enhance its participation in coupling and condensation reactions.

Properties

IUPAC Name

4-chloro-6-methoxycarbonylpyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClNO4/c1-14-8(13)6-3-4(9)2-5(10-6)7(11)12/h2-3H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIFNEYJNQSZEFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC(=N1)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20671857
Record name 4-Chloro-6-(methoxycarbonyl)pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20671857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

293294-71-0
Record name 4-Chloro-6-(methoxycarbonyl)pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20671857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Chlorination via Diazotization and Chlorine Substitution

A patented method for preparing chlorinated picolinic acid derivatives involves diazotization of amino-substituted trichloropicolinic acid derivatives followed by chlorine substitution under controlled conditions:

Step Description Conditions
1. Diazotization Amino-trichloropicolinic acid derivatives react with nitrite in the presence of strong acid and inert diluent Temperature: -5 to 50 °C; Time: 5–120 min; Nitrite molar ratio: 1.05–2.0
2. Chlorination Chlorine substituting agent added to diazotized mixture Temperature: 30–100 °C; Chlorine molar ratio: 1.01–1.5
3. Neutralization and Filtration Dilution with water, neutralization with base to pH 7–9, filtration to remove copper hydroxide precipitate Temperature: 0–50 °C

This method yields 4-chloro pyridine carboxylic acid compounds with >95% purity and minimizes waste generation by reusing residues from picloram production.

Esterification and Halogenation Starting from Picolinic Acid

Another approach involves conversion of picolinic acid to its methyl ester, followed by selective halogenation at the 4-position:

Step Description Conditions
1. Esterification Picolinic acid treated with thionyl chloride (SOCl2) and catalytic DMF to form acid chloride, then reacted with methanol/toluene to give methyl picolinate SOCl2, DMF catalyst, 40–72 °C, 21 h; Methanol/toluene, 40 °C, 1 h
2. Halogenation 4-chloromethylpicolinate hydrochloride obtained by treatment with HI and H3PO2 at 85–107 °C for 6 h Temperature: 85–107 °C; Time: 6 h
3. Purification Isolation of methyl 4-chloropicolinate hydrochloride as a solid

This multi-step method is well-documented and allows further functionalization of the chlorinated methyl ester.

Chlorination via Acid Chloride Intermediate and Thionyl Chloride

Using thionyl chloride to activate picolinic acid to the acid chloride intermediate in situ can lead to chlorination at the 4-position:

  • Picolinic acid is treated with thionyl chloride overnight.
  • Subsequent reaction with amines produces 4-chloropicolinamides as side products, indicating that chlorination at the 4-position occurs during acid chloride formation.
  • This method yields both the desired amides and 4-chloro derivatives, which can be separated chromatographically.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6-(methoxycarbonyl)picolinic acid undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines or thiols.

    Esterification: The carboxylic acid group can react with alcohols to form esters.

    Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alkoxides. Reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

    Esterification: Catalysts such as sulfuric acid or p-toluenesulfonic acid are used, and the reaction is performed under reflux conditions.

    Hydrolysis: Acidic or basic conditions are employed, with reagents like hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Major Products

    Substitution Reactions: Products include substituted picolinic acid derivatives.

    Esterification: Products are esters of picolinic acid.

    Hydrolysis: The major product is this compound.

Scientific Research Applications

Medicinal Chemistry

4-Chloro-6-(methoxycarbonyl)picolinic acid serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its derivatives have been explored for their potential therapeutic effects, particularly in the following areas:

  • Anticancer Activity : Research indicates that derivatives of this compound can induce apoptosis in cancer cell lines. For instance, studies have reported IC50 values indicating significant cytotoxicity against human breast cancer cells (MCF-7) at approximately 15 µM.
  • Antimicrobial Properties : The compound exhibits notable antimicrobial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) reported at 32 µg/mL for pathogens like Staphylococcus aureus and Escherichia coli.

Coordination Chemistry

This compound acts as a ligand in coordination chemistry, forming stable complexes with various metal ions. This property is essential for applications in catalysis and material science.

Neuroprotective Effects

Preliminary studies suggest that this compound may possess neuroprotective properties, potentially through the modulation of neuroinflammatory pathways. This aspect opens avenues for exploring its use in neurodegenerative disease treatments.

Case Study 1: Anticancer Research

A study published in a peer-reviewed journal investigated the effects of this compound on breast cancer cell lines. The results indicated that the compound could significantly reduce cell viability and induce apoptosis through specific biochemical pathways.

Case Study 2: Antimicrobial Activity

In vitro assays conducted to evaluate the antimicrobial efficacy of this compound revealed promising results against common bacterial strains. The findings support further investigation into its potential as a new antimicrobial agent.

Mechanism of Action

The mechanism of action of 4-Chloro-6-(methoxycarbonyl)picolinic acid involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

4-Bromo-6-(methoxycarbonyl)picolinic acid (CAS: 293294-72-1)

  • Molecular formula: C₈H₆BrNO₄
  • Molecular weight : 260.04 g/mol
  • Key differences : Bromine replaces chlorine at the 4-position. Bromine’s larger atomic radius and lower electronegativity may enhance its leaving-group ability in nucleophilic substitution reactions compared to chlorine.
  • Applications : Used in similar synthetic pathways as the chloro analog but offers distinct reactivity in cross-coupling reactions .

6-Bromo-4-chloropicolinic acid (CAS: 1060802-25-6)

  • Molecular formula: C₆H₃BrClNO₂
  • Molecular weight : 239.45 g/mol
  • Key differences : Bromine at the 6-position and chlorine at the 4-position. The altered substitution pattern may affect regioselectivity in further functionalization .

Alkoxy and Ester Variants

4-Isobutoxy-6-(methoxycarbonyl)picolinic acid (CAS: 1236183-22-4)

  • Molecular formula: C₁₂H₁₅NO₅
  • Molecular weight : 253.25 g/mol
  • Key differences: Isobutoxy (-OCH₂CH(CH₃)₂) replaces chlorine at the 4-position.

4-(Methoxycarbonyl)picolinic acid (CAS: 24195-03-7)

  • Molecular formula: C₈H₇NO₄
  • Molecular weight : 181.15 g/mol
  • Key differences: Lacks the 4-chloro substituent. This compound exhibits a high structural similarity (0.98) to the target molecule .

Methyl-Substituted Derivatives

4-Chloro-5-methylpicolinic acid (CAS: 1841081-42-2)

  • Molecular formula: C₇H₆ClNO₂
  • Molecular weight : 171.58 g/mol
  • Key differences : A methyl group replaces the methoxycarbonyl group at the 6-position. The methyl group’s electron-donating nature may alter acidity and metal-coordination properties .

Methyl 6-chloropicolinate (CAS: 100487-74-9)

  • Molecular formula: C₇H₆ClNO₂
  • Molecular weight : 171.58 g/mol
  • Key differences : The carboxylic acid group is esterified (methyl ester), reducing hydrogen-bonding capacity and solubility in polar solvents .

Complex Arylpicolinic Acids

4-Amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)-5-fluoro-2-pyridinecarboxylic acid

  • Molecular formula : C₁₄H₈Cl₂F₂N₂O₃
  • Molecular weight : 385.13 g/mol
  • Key differences : Features a polyhalogenated aryl substituent. This compound is a potent herbicide, demonstrating that aromatic ring substitutions can confer biological activity absent in simpler derivatives .

Data Tables

Table 1. Comparative Analysis of Key Pyridinecarboxylic Acid Derivatives

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Applications
This compound 293294-71-0 C₈H₆ClNO₄ 215.59 4-Cl, 6-COOCH₃ Organic synthesis, foldamers
4-Bromo-6-(methoxycarbonyl)picolinic acid 293294-72-1 C₈H₆BrNO₄ 260.04 4-Br, 6-COOCH₃ Cross-coupling reactions
4-Isobutoxy-6-(methoxycarbonyl)picolinic acid 1236183-22-4 C₁₂H₁₅NO₅ 253.25 4-OCH₂CH(CH₃)₂, 6-COOCH₃ Supramolecular chemistry
4-(Methoxycarbonyl)picolinic acid 24195-03-7 C₈H₇NO₄ 181.15 6-COOCH₃ Intermediate for pharmaceuticals
4-Amino-3-chloro-6-(aryl)-5-fluoro-2-pyridinecarboxylic acid - C₁₄H₈Cl₂F₂N₂O₃ 385.13 3-Cl, 4-aryl, 5-F Herbicides

Biological Activity

4-Chloro-6-(methoxycarbonyl)picolinic acid is a compound of significant interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound, with the molecular formula C8H8ClNO3C_8H_8ClNO_3, features a pyridine ring substituted with a chloro group and a methoxycarbonyl moiety. Its structure contributes to its interaction with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The compound has been studied for its potential as an inhibitor of demethylases, particularly KDM4A, which is implicated in cancer progression. In vitro studies have shown that derivatives of this compound can inhibit KDM4A enzymatic activity, affecting histone methylation patterns associated with tumorigenesis .

Anticancer Activity

Research indicates that this compound derivatives exhibit potent anticancer properties. A study highlighted the compound's ability to inhibit KDM4A, leading to reduced cell proliferation in various cancer cell lines, including breast and prostate cancer models .

Enzyme Inhibition

The compound has been identified as a selective substrate-competitive inhibitor of KDM4A. This inhibition disrupts the demethylation of histone marks that are crucial for gene expression regulation in cancer cells .

Case Studies

  • KDM4A Inhibition : A study conducted on the inhibition of KDM4A demonstrated that derivatives of this compound showed IC50 values in the low micromolar range, indicating strong inhibitory effects on the enzyme's activity .
  • Cell Line Studies : In vitro assays using breast cancer cell lines revealed that treatment with this compound led to decreased cell viability and increased apoptosis markers compared to untreated controls .

Data Table: Biological Activity Summary

Activity Effect Reference
KDM4A InhibitionIC50 < 10 µM
AntiproliferativeReduced viability in cancer cells
Apoptosis InductionIncreased markers in treated cells

Q & A

Basic Research Questions

Q. What are the established synthesis protocols for 4-Chloro-6-(methoxycarbonyl)picolinic acid, and how do reaction conditions influence yield?

  • Methodology : Synthesis typically involves functionalization of picolinic acid derivatives. Classical methods like Friedländer or Skraup reactions (adapted for pyridine systems) are used, with chlorination at the 4-position and methoxycarbonylation at the 6-position. Transition metal catalysts (e.g., palladium) may optimize coupling steps .
  • Key Variables : Temperature (80–120°C), solvent polarity (DMF or toluene), and catalyst loading (1–5 mol%) significantly affect yield. For example, excessive chlorinating agents (e.g., POCl₃) can lead to over-substitution, reducing purity .

Q. How can the structural integrity of this compound be validated post-synthesis?

  • Analytical Techniques :

  • NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., δ ~8.5 ppm for pyridine protons, δ ~165 ppm for carbonyl carbons).
  • Mass Spectrometry : High-resolution MS (e.g., ESI-TOF) to verify molecular mass (C₈H₆ClNO₃; theoretical ~199.58 g/mol).
  • XRD : Single-crystal X-ray diffraction for absolute configuration validation .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Safety Measures :

  • Use fume hoods and PPE (gloves, goggles) to avoid inhalation/skin contact.
  • Monitor airborne concentrations (recommended exposure limit: <0.1 mg/m³).
  • Store in inert, airtight containers away from oxidizers.
  • Emergency protocols: Immediate eye wash/shower for contamination .

Advanced Research Questions

Q. How do steric and electronic effects of the methoxycarbonyl group influence the reactivity of this compound in cross-coupling reactions?

  • Mechanistic Insight : The electron-withdrawing methoxycarbonyl group activates the pyridine ring for nucleophilic substitution at the 4-chloro position. Steric hindrance from the ester group may slow reactions at the 6-position. DFT calculations (e.g., B3LYP/6-31G*) can map charge distribution and predict reactive sites .
  • Case Study : In Pd-catalyzed Suzuki couplings, the 4-chloro substituent reacts preferentially with aryl boronic acids (yields >75%), while the 6-methoxycarbonyl group remains inert under mild conditions .

Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?

  • Data Reconciliation :

  • Assay Variability : Compare IC₅₀ values across standardized assays (e.g., MTT vs. resazurin for cytotoxicity).
  • Structural Confounders : Impurities (e.g., residual Pd catalysts) may skew results. Use HPLC (≥95% purity) and ICP-MS to verify sample quality .
  • Meta-Analysis : Pool data from >10 studies to identify trends (e.g., antimicrobial efficacy correlates with logP >2.5) .

Q. Can this compound serve as a ligand in catalytic systems, and what are its coordination modes?

  • Catalytic Applications :

  • Ligand Design : The pyridine nitrogen and carboxylate oxygen act as bidentate ligands. XAS studies confirm octahedral coordination with transition metals (e.g., Cu²⁺, Fe³⁺).
  • Performance : In decarboxylative cross-coupling, Pd(II) complexes of this ligand achieve TONs up to 1,200, outperforming N,N-bidentate ligands by ~30% .

Methodological Challenges and Solutions

Q. How to optimize HPLC conditions for separating this compound from structurally similar impurities?

  • Chromatography Parameters :

  • Column : C18 reverse-phase (5 µm, 250 mm × 4.6 mm).
  • Mobile Phase : Gradient of 0.1% TFA in water (A) and acetonitrile (B); 20–60% B over 20 min.
  • Detection : UV at 254 nm. Retention time: ~12.5 min .

Q. What computational tools predict the environmental persistence of this compound?

  • In Silico Models :

  • EPI Suite : Estimates biodegradation half-life (t₁/₂ ~180 days; persistent).
  • ECOSAR : Predicts moderate toxicity to aquatic organisms (LC₅₀ ~10 mg/L for fish) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Chloro-6-(methoxycarbonyl)picolinic acid
Reactant of Route 2
Reactant of Route 2
4-Chloro-6-(methoxycarbonyl)picolinic acid

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